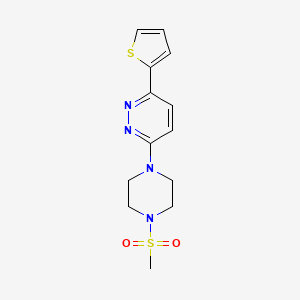

![molecular formula C19H19N3O3 B6529202 2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(2-methylphenyl)acetamide CAS No. 946305-73-3](/img/structure/B6529202.png)

2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(2-methylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(2-methylphenyl)acetamide” is a derivative of 1,3,4-oxadiazole . Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They possess a diversity of useful biological effects .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles often involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride . A one-pot 1,3,4-oxadiazole synthesis-arylation strategy for accessing 2,5-disubstituted 1,3,4-oxadiazoles, from carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides, has been reported .Molecular Structure Analysis

The structures of the newly synthesized derivatives were established by the combined practice of UV, IR, 1H NMR, 13C NMR, and mass spectrometry . An X-ray cocrystal structure was solved with a similar compound and the kinase domain of AKT2, confirming that the compound bound in the ATP binding pocket .Chemical Reactions Analysis

The reaction sequence, featuring a second stage copper-catalyzed 1,3,4-oxadiazole arylation, was found to tolerate (hetero)aryl, alkyl, and alkenyl carboxylic acids, and (hetero)aryl iodide coupling partners .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1,3,4-Oxadiazoles, including the compound , are incorporated in the molecules of several medicines . They have been successfully used in the treatment of various diseases in humans and animals .

Antibacterial Activity

Many oxadiazole derivatives exhibit antibacterial properties . They can be used to develop new antibiotics to combat resistant strains of bacteria.

Antiviral Activity

Oxadiazole derivatives also show antiviral properties . They could be used in the development of antiviral drugs.

Antifungal Activity

Compounds based on 1,3,4-oxadiazole can act as antifungal agents . They could be used to treat fungal infections in humans, animals, and plants.

Anticancer Activity

It has been proven that many oxadiazole derivatives exhibit anticancer properties . They could be used in the development of new cancer treatments.

Anti-inflammatory and Analgesic Properties

Oxadiazole derivatives have shown anti-inflammatory and analgesic properties . They could be used in the development of pain relief and anti-inflammatory drugs.

Agriculture

Compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity . They could be used to protect crops from pests and diseases.

Materials Science

These structures have become promising scaffolds for materials science applications, e.g., OLEDs, membranes for high-pressure mixed-gas separation, corrosion inhibitors, optoelectronic devices, energetic materials, and metal ion sensors .

Wirkmechanismus

The derivatives with potent antibacterial activity were subjected to molecular docking studies to investigate the interactions between the active derivatives and amino acid residues existing in the active site of peptide deformylase to assess their antibacterial potential as peptide deformylase inhibitor .

Zukünftige Richtungen

The effectiveness of the two-stage strategy was exemplified by the late-stage functionalization of five carboxylic acid-containing APIs . In the future, this compound could be further studied for its potential applications in medicinal chemistry, given the promising results of similar 1,3,4-oxadiazole derivatives .

Eigenschaften

IUPAC Name |

2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-3-18-21-22-19(25-18)14-8-6-9-15(11-14)24-12-17(23)20-16-10-5-4-7-13(16)2/h4-11H,3,12H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNINGVSNFSAUSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)C2=CC(=CC=C2)OCC(=O)NC3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy)-N-(o-tolyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-({4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)benzoate](/img/structure/B6529119.png)

![3-[4-(4-fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B6529122.png)

![N-[4-({4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)phenyl]propanamide](/img/structure/B6529129.png)

![3-[4-(pyridine-3-sulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B6529148.png)

![3-{4-[(5-methylthiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine](/img/structure/B6529153.png)

![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6529154.png)

![N-(2,3-dimethylphenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B6529162.png)

![2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6529171.png)

![ethyl 2-{2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamido}benzoate](/img/structure/B6529174.png)

![N-benzyl-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B6529181.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B6529188.png)

![2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N,N-bis(propan-2-yl)acetamide](/img/structure/B6529190.png)

![2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-phenylacetamide](/img/structure/B6529195.png)